Enantiomeric Purity and Stereochemical Integrity: (S)- vs. Racemic vs. (R)-Enantiomer
(S)-Piperidin-2-ylmethanol hydrochloride is supplied as a single enantiomer with verified (S)-configuration, while the racemic mixture (2-piperidinemethanol, CAS 3433-37-2) contains equal amounts of (S)- and (R)-enantiomers. Commercial purity for the (S)-enantiomer hydrochloride is specified at 98% , whereas the racemic free base is typically supplied at 97% purity . The absolute configuration of the (S)-enantiomer has been unambiguously confirmed by X-ray diffraction analysis (monoclinic, C2 space group, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4, R1=0.053 for 2043 observed reflections) [1]. In asymmetric synthesis applications, the (S)-enantiomer yields diastereoselectivity of up to 95:5 for the erythro product when employed as a chiral modifier in heterogeneous hydrogenation [2].
| Evidence Dimension | Enantiomeric composition and purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer hydrochloride, purity 98%, specific rotation reported, absolute configuration confirmed by X-ray |
| Comparator Or Baseline | Racemic 2-piperidinemethanol (free base): 1:1 (S):(R) mixture, purity 97%; (R)-piperidin-2-ylmethanol hydrochloride: single (R)-enantiomer, purity data not specified in sources |
| Quantified Difference | Target: 100% (S) enantiomer, 98% purity vs. Comparator: 50% (S) enantiomer, 97% purity; X-ray confirms (S) absolute stereochemistry |
| Conditions | Commercial product specifications (Leyan, Thermo Scientific); X-ray diffraction crystallography |
Why This Matters
Procurement of the single (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring consistent stereochemical outcomes in downstream asymmetric reactions and avoiding confounding biological data from the inactive or antagonistic (R)-enantiomer.
- [1] Crystallography Laboratory Nijmegen. X-ray diffraction analysis of (S)-piperidin-2-ylmethanol derivative. Crystal data: monoclinic, C2, a=20.2528(4), b=6.7254(2), c=10.6748(2) Å, β=94.699(3)°, Z=4, R1=0.053. View Source
- [2] SciencePlus ABES. Erythro isomer of 1-naphthyl-1-(2-piperidyl)methanol as chiral modifier for asymmetric heterogeneous hydrogenation. Major isomer obtained at 95% in two steps. View Source
